molecular formula C17H24N4O4 B15096455 1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B15096455
M. Wt: 348.4 g/mol
InChI Key: OKWRKJKOBDZINX-UHFFFAOYSA-N
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Description

1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a piperazine-piperidine hybrid compound featuring a furan-2-carbonyl substituent on the piperazine ring and an acetyl linker bridging the piperazine and piperidine moieties. Its structure integrates key pharmacophoric elements: the piperazine ring (common in CNS-active compounds), the acetyl spacer (modulating conformational flexibility), and the furan heterocycle (contributing to π-π interactions).

Properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H24N4O4/c18-16(23)13-3-5-20(6-4-13)15(22)12-19-7-9-21(10-8-19)17(24)14-2-1-11-25-14/h1-2,11,13H,3-10,12H2,(H2,18,23)

InChI Key

OKWRKJKOBDZINX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with piperidine-4-carboxamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .

Scientific Research Applications

1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents/Modifications Biological Activity Key Findings
Target Compound Piperazine-Piperidine Furan-2-carbonyl, acetyl linker Inferred CNS/antiparasitic potential Structural similarity to atypical antipsychotics and CYP51 inhibitors
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl-Aryl Piperazine Biphenyl, methoxyphenyl Antipsychotic (D2/5-HT2A antagonism) Lower catalepsy induction; QPlogBB and EA correlate with antidopaminergic activity
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine-Aryl Piperazine Trifluoromethylphenyl, pyridine Antiparasitic (CYP51 inhibition) Comparable efficacy to posaconazole against T. cruzi
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide Piperidine Carboxamide Aminomethylphenyl Not specified Mol. formula: C13H19N3O; structural simplicity vs. target compound

Pharmacological and Physicochemical Insights

  • Antipsychotic Potential: The target compound shares the acetyl-piperazine motif with biphenyl-aryl piperazine derivatives (), which exhibit dual anti-dopaminergic and anti-serotonergic activity.
  • Antiparasitic Activity : Pyridine-based analogs like UDO () demonstrate that piperazine-linked heterocycles can inhibit CYP51, a key enzyme in protozoan sterol biosynthesis. The furan group in the target compound may mimic pyridine’s π-stacking interactions but lacks the trifluoromethyl group critical for UDO’s potency .

Biological Activity

The compound 1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a synthetic derivative characterized by its complex structure, which includes a furan moiety and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C22H27N3O5C_{22}H_{27}N_{3}O_{5}, indicating the presence of multiple functional groups that may contribute to its biological properties. The structure can be represented as follows:

\text{Structure }\text{1 4 Furan 2 ylcarbonyl piperazin 1 yl acetyl}piperidine-4-carboxamide}

Research indicates that compounds similar to This compound may act as inhibitors of serine hydrolases, particularly monoacylglycerol lipase (MAGL). MAGL is crucial in the degradation of endocannabinoids, and its inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), which activates cannabinoid receptors (CB1 and CB2) associated with various physiological effects such as pain modulation, mood regulation, and inflammation control .

Pharmacological Studies

Several studies have explored the pharmacological implications of compounds related to this structure:

  • Antinociceptive Effects : In rodent models, compounds that inhibit MAGL have shown significant antinociceptive effects in models of inflammatory and neuropathic pain. For instance, certain MAGL inhibitors demonstrated dose-dependent efficacy in alleviating pain without causing adverse effects like synaptic depression .
  • Cognitive Effects : Some studies suggest that these compounds may influence cognitive functions by modulating neurotransmitter levels, particularly norepinephrine, which is linked to alertness and attention .
  • Anti-inflammatory Activity : By enhancing endocannabinoid signaling through MAGL inhibition, these compounds may exhibit anti-inflammatory properties, making them potential candidates for treating conditions characterized by chronic inflammation .

Case Studies

A review of relevant literature reveals several case studies involving similar compounds:

StudyFindings
Study on MAGL Inhibitors Demonstrated that selective MAGL inhibitors can significantly increase 2-AG levels in vivo, leading to enhanced analgesic effects without significant side effects .
PET Imaging Studies Utilized PET imaging to assess the binding of MAGL inhibitors in vivo, confirming their ability to cross the blood-brain barrier and selectively bind to MAGL .
Behavioral Assessments Behavioral tests indicated improvements in pain sensitivity and cognitive function in animal models treated with these compounds .

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